![molecular formula C9H8Br2N2O B2417198 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide CAS No. 358780-20-8](/img/structure/B2417198.png)

2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

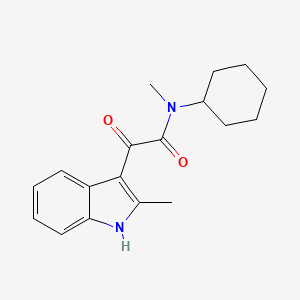

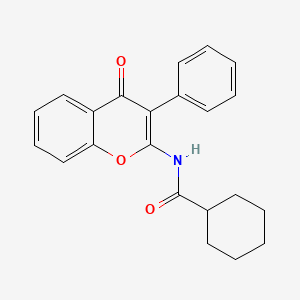

“2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one” is a chemical compound . It’s part of the imidazopyridine class of compounds, which are recognized as important fused bicyclic 5–6 heterocycles . These compounds have a wide range of applications in medicinal chemistry and material science due to their structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For example, they can react with bromine and iodine, giving 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . They can also undergo multicomponent condensation reactions with 2-aminopyridines and arylglyoxals .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one” can be analyzed using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Research has demonstrated the synthesis of complex imidazo[1,2-α]pyridines, related to 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide, using carbon tetrabromide mediated oxidative C-N bond formation, highlighting metal-free conditions and mild reactions (Huo, Tang, Xie, Wang, & Dong, 2016).

- The efficacy of Indium(III) bromide in the one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, aldehydes, and alkynes has been noted, emphasizing its effectiveness in activating both alkyne and imine (Reddy, Reddy, Reddy, & Yadav, 2011).

- A study highlights an ultrasound-promoted and base-mediated regioselective bromination method for synthesizing C3-brominated imidazo[1,2-a]pyridines, avoiding metal catalysts and harsh conditions (Gui, Jiang, Guo, Zhang, Shen, Tang, You, Huo, & Wang, 2020).

Applications in Material Science and Coordination Chemistry

- Binuclear copper(I) complexes containing bis(diphenylphosphino)ethane bridges have been synthesized, involving structures related to imidazo[1,2-a]pyridines, which offer insights into the coordination chemistry and electronic properties of these complexes (Cox, Aslanidis, & Karagiannidis, 2000).

- The creation of novel cadmium(II) metal-organic frameworks (MOFs) using bis(imidazolyl) and zwitterionic dicarboxylate ligands, related to the chemical structure of interest, has been reported, providing potential applications in materials science (Li, Guo, Weng, & Lin, 2012).

Other Relevant Chemical Syntheses and Studies

- A copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides has been developed, highlighting a mild and functional group-tolerant process (Zhou, Yan, Ma, He, Li, Cao, Yan, & Huang, 2016).

- Research on the inhibition performance of imidazo[4,5-b] pyridine derivatives against mild steel corrosion, showcasing a novel application in material protection and corrosion science (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, & Zarrouk, 2021).

Propriétés

IUPAC Name |

2-bromo-1-imidazo[1,2-a]pyridin-3-ylethanone;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O.BrH/c10-5-8(13)7-6-11-9-3-1-2-4-12(7)9;/h1-4,6H,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGFTLWLEAVPPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)C(=O)CBr.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2417116.png)

![Methyl 4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2417118.png)

![(1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2417134.png)

![1-(2,4-dichlorophenyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2417135.png)